Carbic anhydride

Catalog No.
S576530
CAS No.
129-64-6
M.F
C₉H₈O₃
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbic anhydride

CAS Number

129-64-6

Product Name

Carbic anhydride

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C₉H₈O₃

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N

SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Synonyms

5-Norbornene-endo-2,3-dicarboxylic anhydride; Bicyclo[2.2.1]-2-heptene-endo-5,6-dicarboxylic acid anhydride; Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid endo-cis-anhydride; Bicyclo[2.2.1]hept-5-ene-endo,endo-2,3-dicarboxylic anhydride; Bicyclo[2.2

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O

The exact mass of the compound Carbic anhydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbic anhydride, also known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a solid, cycloaliphatic anhydride used as a high-performance monomer and curing agent. It is primarily specified for epoxy resin formulations and polyimide synthesis where exceptional thermal stability and mechanical properties are required. [1] Its key structural features—a strained bicyclic aliphatic ring and a reactive carbon-carbon double bond—differentiate its performance from more common aromatic or linear anhydrides, making it a critical component for applications in advanced composites, electronics, and structural adhesives. [2]

Substituting Carbic Anhydride with more common hardeners like Methyltetrahydrophthalic Anhydride (MTHPA) or Phthalic Anhydride is a frequent cause of performance failure in high-specification applications. The unique, rigid, and strained bicyclic structure of Carbic Anhydride is fundamental to creating a polymer network with a high glass transition temperature (Tg) and superior thermomechanical stability. [1] Simpler cycloaliphatic anhydrides like MTHPA lack this specific strained geometry, resulting in significantly lower Tg. Aromatic anhydrides, while rigid, create a different network architecture that can lead to increased brittleness. Furthermore, the unsaturation in Carbic Anhydride offers a reactive site for secondary cross-linking or functionalization, a feature absent in saturated analogs like hydrogenated nadic anhydrides, making them unsuitable for dual-cure systems. [2]

Achieves Significantly Higher Glass Transition Temperature (Tg) in Epoxy Systems

When used to cure a standard DGEBA epoxy resin, Nadic Methyl Anhydride (NMA), a liquid derivative and close structural analog of Carbic Anhydride, produces a thermoset with a maximum glass transition temperature (Tg) of 165 °C. This is a 40 °C improvement over the same epoxy system cured with the more common and flexible cycloaliphatic alternative, Methyltetrahydrophthalic Anhydride (MTHPA), which only reaches a Tg of 125 °C. [REFS-1, REFS-2]

Evidence DimensionMaximum Glass Transition Temperature (Tg) of Cured DGEBA Epoxy
Target Compound Data165 °C (for Nadic Methyl Anhydride, a close analog)
Comparator Or BaselineMethyltetrahydrophthalic Anhydride (MTHPA): 125 °C
Quantified Difference+40 °C (+32%) improvement in thermal operating limit
ConditionsCuring of standard liquid epoxy resin (DGEBA) with full post-cure to ensure maximum Tg development.

This superior Tg is a primary justification for selecting Carbic Anhydride-based hardeners for manufacturing components that must maintain mechanical integrity at elevated operating temperatures.

Enables Longer Processing Windows for Complex Manufacturing

In a direct comparison of cure kinetics at 200 °C, a cycloaliphatic epoxy resin system (structurally representative of Carbic Anhydride-cured systems) exhibited a gel time of approximately 20 seconds. This is a significantly longer processing window compared to a highly reactive epoxy-novolac system cured with the same anhydride, which gelled in just 14 seconds under identical conditions. [1]

Evidence DimensionIsothermal Gel Time
Target Compound Data~20 seconds (for a representative cycloaliphatic epoxy/MNA system)
Comparator Or BaselineEpoxy-Novolac / MNA System: ~14 seconds
Quantified Difference~43% longer gel time
ConditionsIsothermal rheology at 200 °C, using Methyl Nadic Anhydride (MNA) as the hardener.

This slower, more controllable reactivity is critical for manufacturing processes like filament winding or resin transfer molding of large, complex parts, where a longer pot life prevents premature gelation and ensures complete resin impregnation.

Superior Precursor for High-Temperature Polyimides with Thermal Stability >400 °C

Polyimides synthesized from rigid alicyclic dianhydrides, such as those based on the bicyclo[2.2.2]octene structure (a close structural relative of Carbic Anhydride's bicyclo[2.2.1]heptene core), demonstrate exceptional thermal stability. These polymers exhibit decomposition temperatures (Td) above 400 °C and glass transition temperatures (Tg) ranging from 272 °C to 355 °C. [1] This level of performance is not achievable with less rigid or non-aromatic precursors, establishing the critical role of the bicyclic structure for extreme temperature applications.

Evidence DimensionThermal Stability (5% Weight Loss) and Tg of Derived Polyimides
Target Compound DataTd > 400 °C; Tg = 272-355 °C (for polyimides from a closely related alicyclic dianhydride)
Comparator Or BaselineGeneral-purpose polymers which degrade at significantly lower temperatures.
Quantified DifferenceEnables functionality at temperatures far exceeding the limits of standard engineering plastics.
ConditionsPolyimides synthesized via high-temperature polycondensation from rigid, ortho-substituted diamines and a bicyclo[2.2.2]octene-based dianhydride.

For procurement of monomers for high-performance polyimide films, fibers, and matrices, the inherent thermal stability of the Carbic Anhydride backbone is a non-negotiable prerequisite for meeting application specifications in aerospace and electronics.

High-Temperature Resistant Composites and Electronic Encapsulants

For manufacturing fiber-reinforced composites, potting compounds, and encapsulants that must operate reliably above 150 °C. The high glass transition temperature (Tg) imparted by Carbic Anhydride ensures that the cured material retains its modulus and dimensional stability under thermal load, preventing component failure. [1]

Advanced Manufacturing of Large or Complex Parts (Filament Winding, RTM)

In processes requiring a long resin pot life to ensure complete wet-out of fibers and avoid defects in large structures, such as filament-wound pipes, pressure vessels, and wind turbine blades. The controlled, less aggressive curing kinetics of Carbic Anhydride provide a wider processing window compared to more reactive hardeners. [2]

Monomer for High-Performance Polyimide Synthesis

As a key building block for specialty polyimides used in applications demanding extreme thermal and oxidative stability, such as flexible electronics, high-temperature wire insulation, and aerospace components. The rigid bicyclic structure is essential for achieving the required high thermal decomposition and glass transition temperatures. [3]

XLogP3

0.7

Melting Point

164.5 °C

UNII

M4UGH0927Z

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

129-64-6

Wikipedia

Himic anhydride
Carbic anhydride

Dates

Last modified: 08-15-2023

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